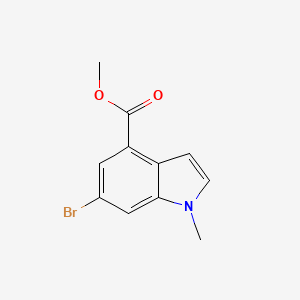

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate

Description

Chemical Identity and Classification

This compound possesses the molecular formula C11H10BrNO2 with a molecular weight of 268.11 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name reflects its complex substitution pattern: this compound. The molecular structure features a bromine atom positioned at the 6-position of the indole ring system, a methyl group attached to the nitrogen atom at position 1, and a methyl ester group located at the 4-position of the indole nucleus.

The compound's International Chemical Identifier code, 1S/C11H10BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h3-6H,1-2H3, provides a unique digital fingerprint that enables precise identification across chemical databases. The corresponding International Chemical Identifier Key, XKKFXYZBTHKXGB-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation, COC(=O)c1cc(Br)cc2c1ccn2C, offers a linear string representation that captures the complete connectivity of the molecule.

The compound belongs to the broader class of indole carboxylates, which represent important intermediates in synthetic organic chemistry and medicinal chemistry research. As a member of the indole family, it shares the characteristic bicyclic structure consisting of a benzene ring fused to a pyrrole ring, a motif that underlies numerous biologically active compounds. The presence of the bromine substituent classifies it specifically as a halogenated indole derivative, while the methyl ester functionality places it within the category of indole carboxylic acid derivatives.

Historical Context in Indole Chemistry

The development of this compound must be understood within the broader historical evolution of indole chemistry, which traces its origins to the mid-nineteenth century. Indole itself was first discovered during investigations of indigo dye production, with the compound being isolated by German chemist Adolf von Baeyer through a reaction involving indigo, sulfuric acid, and sulfuric anhydride. The name "indole" derives from the combination of "indigo" and "oleum," reflecting its origins in dye chemistry.

The foundational work in indole synthesis began with Emil Fischer's development of the Fischer indole synthesis in the late 1880s, which provided a reliable method for constructing the indole nucleus from phenylhydrazines and carbonyl compounds under acidic conditions. This breakthrough established indole chemistry as a distinct field of study and enabled the systematic exploration of indole derivatives. Subsequently, the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method expanded the synthetic toolkit available to chemists working with indole scaffolds.

The historical progression from simple indole synthesis to complex derivatives like this compound reflects the sophistication achieved in modern heterocyclic chemistry. Early indole chemistry focused primarily on understanding the basic reactivity patterns of the indole nucleus, while contemporary approaches emphasize the strategic incorporation of specific functional groups to modulate chemical and biological properties. The development of halogenated indole derivatives represents a particular milestone in this evolution, as halogen substituents provide versatile handles for further synthetic elaboration through cross-coupling reactions and other advanced transformations.

The emergence of ester-functionalized indoles, such as this compound, reflects the growing appreciation for the importance of functional group diversity in drug discovery and materials science applications. The specific substitution pattern found in this compound likely arose from systematic structure-activity relationship studies aimed at optimizing particular chemical or biological properties. The positioning of the bromine atom at the 6-position and the carboxylate ester at the 4-position represents a deliberate design choice that distinguishes this compound from other indole derivatives and suggests specific intended applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within heterocyclic chemistry research due to the unique combination of structural features that enable diverse chemical transformations and potential biological activities. The indole heterocycle itself represents one of the most important scaffolds in medicinal chemistry, serving as the core structure for numerous pharmaceutically active compounds and natural products. The strategic incorporation of bromine, methyl, and ester functionalities in this particular derivative creates multiple opportunities for synthetic elaboration and biological evaluation.

The bromine substituent at the 6-position provides a particularly valuable synthetic handle for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These transformations enable the introduction of diverse aromatic, aliphatic, and acetylenic substituents, effectively transforming the compound into a versatile building block for complex molecule synthesis. The reactivity of the carbon-bromine bond under palladium catalysis conditions makes this compound attractive for the construction of extended aromatic systems and the preparation of indole derivatives with enhanced conjugation.

The methyl ester functionality contributes additional synthetic versatility through its susceptibility to various chemical transformations. Hydrolysis of the ester provides access to the corresponding carboxylic acid, which can serve as a precursor for amide formation, peptide coupling, and other carbon-nitrogen bond-forming reactions. Reduction of the ester group offers a pathway to primary alcohol derivatives, while treatment with organometallic reagents can afford ketone products. This functional group diversity positions the compound as a valuable intermediate in synthetic sequences targeting complex indole-containing molecules.

| Functional Group | Position | Synthetic Utility | Transformation Examples |

|---|---|---|---|

| Bromine | 6-position | Cross-coupling reactions | Suzuki, Stille, Sonogashira |

| Methyl Ester | 4-position | Carbonyl chemistry | Hydrolysis, reduction, Grignard |

| N-Methyl | 1-position | Alkylation patterns | Protecting group, electronic effects |

| Indole Core | Central scaffold | Heterocyclic framework | Electrophilic substitution, oxidation |

The significance of this compound extends beyond synthetic utility to encompass its potential role in biological systems and drug discovery efforts. Indole derivatives demonstrate an remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific substitution pattern found in this compound may confer unique biological properties that distinguish it from other indole derivatives. The presence of the electron-withdrawing bromine substituent and the ester functionality could significantly alter the electronic properties of the indole ring, potentially influencing binding interactions with biological targets.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound reflects both active investigation and significant knowledge gaps that present opportunities for future study. Commercial availability of the compound through multiple chemical suppliers indicates sustained research interest, with the compound being offered at various purity levels and package sizes to accommodate different research applications. The availability from suppliers across different geographic regions, including China, the United States, and Europe, suggests global research activity involving this particular indole derivative.

Contemporary research involving halogenated indole derivatives has focused heavily on their potential as anticancer agents, with numerous studies demonstrating the ability of substituted indoles to inhibit tumor cell growth through various mechanisms. Compounds featuring bromine substituents on the indole nucleus have shown particular promise as tubulin polymerization inhibitors, suggesting that this compound may possess similar activity profiles. However, specific biological evaluation of this exact compound appears limited in the current literature, representing a significant knowledge gap that warrants investigation.

The synthetic utility of the compound has been explored primarily in the context of building block applications, where the bromine substituent serves as a handle for cross-coupling reactions. Recent advances in indole chemistry have emphasized the development of novel synthetic methodologies, including carbon-hydrogen activation strategies, photocatalytic approaches, and electrochemical methods. The application of these emerging techniques to this compound could potentially reveal new synthetic pathways and reaction patterns that expand its utility as a synthetic intermediate.

Knowledge gaps in the current research landscape include limited understanding of the compound's physicochemical properties beyond basic structural characterization. Detailed studies of solubility, stability, and reactivity under various conditions would enhance its utility as a research tool. Additionally, comprehensive biological screening efforts appear lacking, despite the known biological activity profiles of related indole derivatives. The specific electronic effects of the combined bromine and ester substituents on the indole nucleus remain poorly characterized, presenting opportunities for computational and experimental investigation.

Future research directions may focus on the development of new synthetic applications for the compound, particularly in the context of complex natural product synthesis and drug discovery efforts. The growing interest in indole-containing compounds as therapeutic agents suggests that systematic biological evaluation of this compound could reveal new pharmacological activities. Additionally, the compound's potential as a precursor for novel materials applications, such as organic electronics or photonic devices, remains largely unexplored despite the known utility of indole derivatives in these fields.

Properties

IUPAC Name |

methyl 6-bromo-1-methylindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKFXYZBTHKXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=C(C=C21)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Methyl 6-bromo-1H-indole-4-carboxylate

The precursor methyl 6-bromo-1H-indole-4-carboxylate can be prepared by bromination of methyl 1H-indole-4-carboxylate or by esterification of 6-bromo-1H-indole-4-carboxylic acid. One reported method involves:

| Step | Reaction Conditions | Procedure Summary | Yield / Notes |

|---|---|---|---|

| Hydrolysis | Sodium hydroxide (14.08 g, 352.1 mmol) in water (100 mL), room temperature, 2.5 h | Hydrolysis of methyl ester in methanol solution to give 4-bromo-1H-indole-6-carboxylic acid | Product extracted with ethyl acetate, used without further purification |

| Reduction | Iron powder, acetic acid, 50–90 °C, 2 h | Reduction of nitro-substituted intermediates to amines or related derivatives | Yield: 67% |

| Alkylation | Sodium hydride (NaH), dimethylformamide (DMF), ethyl iodide, room temperature, 0.5 h | Alkylation of indole nitrogen to introduce methyl or ethyl groups | Yield: 57% |

These steps illustrate the preparation of intermediates that can be further modified to obtain the target compound.

N-Methylation of the Indole Nitrogen

The key step for preparing this compound is the methylation of the nitrogen atom at position 1. This is typically achieved by:

- Base-mediated alkylation: Using sodium hydride (NaH) as a strong base in an aprotic solvent such as DMF.

- Methyl iodide or methyl bromide as the methylating agent.

- Dissolve methyl 6-bromo-1H-indole-4-carboxylate in DMF.

- Add NaH slowly under an inert atmosphere at room temperature to deprotonate the indole nitrogen.

- Add methyl iodide dropwise and stir at room temperature for 30 minutes to 1 hour.

- Quench the reaction with water and extract the product with ethyl acetate.

- Purify by column chromatography.

Yield: Approximately 57% reported under these conditions.

Representative Data Table of Preparation Conditions

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of methyl ester | NaOH in water, methanol solvent | Room temp | 2.5 h | Not isolated (used crude) | Prepares 4-bromo-1H-indole-6-carboxylic acid |

| Reduction of nitro intermediate | Fe powder, acetic acid | 50–90 °C | 2 h | 67% | Converts nitro to amino or related groups |

| N-Methylation | NaH, methyl iodide, DMF | Room temp | 0.5 h | 57% | Methylation of indole nitrogen |

Research Findings and Synthetic Accessibility

- The synthetic accessibility score for this compound is approximately 1.78 (on a scale where lower values indicate easier synthesis).

- The compound shows moderate solubility and high gastrointestinal absorption, indicating its suitability for pharmaceutical research.

- The synthetic route is well-established in literature with reproducible yields and manageable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Bromine

The bromine atom at position 6 serves as a prime site for palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse aryl or alkyl groups:

| Reaction Type | Typical Conditions | Product Example | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C | 6-Aryl-1-methyl-1H-indole-4-carboxylate | High regioselectivity due to bromide’s position |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene, 110°C | 6-Amino-1-methyl-1H-indole-4-carboxylate | Requires sterically accessible bromide |

The electron-withdrawing ester group at C4 slightly reduces the reactivity of the C6 bromide compared to non-functionalized bromoindoles but remains viable for cross-coupling.

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution, with regioselectivity influenced by substituents:

Key positions for reactivity :

-

C3 : Activated by the indole nitrogen’s lone pair (unless sterically hindered by the N-methyl group).

-

C5 : Ortho to the electron-withdrawing ester group, making it susceptible to nitration or sulfonation.

Example reaction :

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Product : 5-Nitro-6-bromo-1-methyl-1H-indole-4-carboxylate (major)

The N-methyl group slightly deactivates the ring compared to unsubstituted indoles but does not preclude reactivity.

Ester Functionalization

The methyl ester at C4 can undergo hydrolysis or transesterification:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 6-Bromo-1-methyl-1H-indole-4-carboxylic acid |

| Basic Hydrolysis | NaOH (aq)/EtOH, 70°C, 6h | Sodium 6-bromo-1-methyl-1H-indole-4-carboxylate |

| Transesterification | ROH, H₂SO₄ (cat.), reflux | 6-Bromo-1-methyl-1H-indole-4-carboxylate ester (R = ethyl, benzyl, etc.) |

The ester’s stability under neutral conditions allows selective modification of other functional groups first .

Indole Ring Functionalization

Reduction of the Indole Core :

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, 25°C

-

Product : Partially saturated tetrahydroindole derivatives (retains bromide and ester).

-

Oxidation :

-

Ozonolysis : O₃, CH₂Cl₂/MeOH, −78°C → cleavage of the pyrrole ring.

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Application |

|---|---|---|---|

| C6 Bromide | Arylboronic acids | Biaryl indoles | Drug candidate synthesis |

| Methyl Ester | Amines | Amides | Prodrug development |

| Indole Core | Electrophiles (NO₂⁺, SO₃H⁺) | Nitro-/sulfo-indoles | Agrochemical intermediates |

Stability Considerations

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.

-

Light Sensitivity : Prolonged UV exposure causes partial dehalogenation.

-

Storage : Recommended in inert atmosphere at −20°C to prevent ester hydrolysis .

This compound’s modular reactivity makes it a versatile intermediate in medicinal chemistry and materials science, though direct studies on its specific derivatives remain an area for further exploration.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate has been studied for its antimicrobial and anticancer properties. Preliminary research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development. The compound's bioactive properties suggest potential therapeutic applications in treating various diseases.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, allows chemists to create a wide array of functionalized compounds. For example:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.

- Reduction Reactions : The carboxylic acid can be reduced to alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Material Science

This compound is also explored for its potential in developing new materials. Its unique chemical properties may lead to innovations in polymer science and nanotechnology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The indole ring system is known to interact with multiple receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8)

- Structure : Bromine at 6-position, methyl ester at 4-position, and methyl group at 3-position (vs. 1-position in the target compound).

- Formula: C₁₁H₁₀BrNO₂ (same as target compound).

- Positional differences may also influence electronic properties, such as electron density distribution across the indole ring .

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (CAS 1346576-39-3)

- Structure : sec-Butyl group at 1-position (vs. methyl) and 3-methyl substitution.

- Formula: Likely C₁₅H₁₇BrNO₂ (estimated).

- Implications : The bulky sec-butyl group increases hydrophobicity and steric hindrance, which could reduce metabolic clearance but may also impede binding to active sites in biological systems .

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1)

- Structure : Bromine at 4-position and carboxylate at 6-position (vs. bromine at 6 and carboxylate at 4 in the target compound).

- Formula: C₁₀H₈BrNO₂.

- This isomer may exhibit distinct biological activity due to altered dipole moments .

Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 40432-84-6)

- Structure : Ethyl ester at 3-position (vs. methyl ester at 4-position).

- Formula: C₁₁H₁₀BrNO₂.

- However, the 3-carboxylate position may reduce steric compatibility in enzyme-binding pockets .

6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid (CAS VBP00301)

- Structure : Carboxylic acid at 4-position (vs. methyl ester) and isopropyl group at 1-position.

- Formula: C₁₃H₁₄BrNO₂.

- Implications : The carboxylic acid group enhances hydrophilicity, improving aqueous solubility but limiting blood-brain barrier penetration. The isopropyl group introduces greater steric bulk compared to the methyl group in the target compound .

Comparative Analysis Table

Biological Activity

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 268.107 g/mol. The compound features an indole structure characterized by a fused benzene and pyrrole ring, with a bromine atom at position six and a methyl group at position one. This unique arrangement contributes to its distinctive reactivity and biological properties, making it a versatile candidate for further research in various fields, including medicinal chemistry and organic synthesis .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, with some derivatives showing MIC values as low as against specific strains .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound demonstrated enhanced caspase-3 activity, suggesting its potential as an apoptosis-inducing agent .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.0 | Apoptosis induction |

| HepG2 | 15.0 | Growth inhibition |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromine atom and carboxylic acid group enhance its binding affinity to target enzymes or receptors involved in cell proliferation and apoptosis pathways .

Potential Pathways

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could modulate receptors that play roles in cell signaling related to growth and apoptosis.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. For instance, modifications at different positions of the indole ring have been explored to improve potency against specific targets .

Example Study

A study synthesized several analogs and assessed their effects on microtubule assembly, revealing that certain derivatives effectively destabilized microtubules at concentrations as low as , indicating their potential use in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.